molecular formula C12H13NO4 B6331758 3-(3-Methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326811-79-3

3-(3-Methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B6331758
CAS RN: 1326811-79-3
M. Wt: 235.24 g/mol
InChI Key: WKSLRCLPVROTNZ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, commonly known as 3-Methoxy-5-methyl-1,2-oxazole-5-carboxylic acid, is an organic compound that is widely used in scientific research and laboratory experiments. It has been found to have a wide range of applications such as synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

3-Methoxy-5-methyl-1,2-oxazole-5-carboxylic acid has been found to have a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, polymers, and other organic compounds. It has also been used in the synthesis of drug molecules, such as those used in the treatment of cancer and other diseases. Additionally, 3-Methoxy-5-methyl-1,2-oxazole-5-carboxylic acid has been used as a catalyst in the synthesis of various compounds, such as polymers and other organic compounds.

Mechanism of Action

Target of Action

Related compounds such as 3-methoxyphenylboronic acid and Ferulic acid have been associated with various biological activities

Mode of Action

Related compounds have shown various interactions with their targets leading to different biological effects . More detailed studies are required to understand the specific interactions of this compound with its targets.

Biochemical Pathways

A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been shown to improve hepatic lipid metabolism

Pharmacokinetics

The pharmacokinetic profile of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, a compound similar to the one , has been studied in Sprague-Dawley rats . After oral administration, the compound and its conjugates were detected in the bloodstream within 15 minutes, indicating rapid absorption. The compound was also found in various organs 6 hours post-administration, suggesting wide tissue distribution . This information provides a preliminary understanding of the ADME properties of 3-(3-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid, but more research is needed for a comprehensive understanding.

Result of Action

A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise in mice . This suggests potential beneficial effects on muscle function and metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methoxy-5-methyl-1,2-oxazole-5-carboxylic acid in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound can be toxic if ingested in large amounts, and it can also be corrosive to certain materials.

Future Directions

There are a number of potential future directions for 3-Methoxy-5-methyl-1,2-oxazole-5-carboxylic acid. These include further research into its mechanism of action, potential applications in drug synthesis and development, and further exploration of its biochemical and physiological effects. Additionally, further research into its potential toxicity and environmental impact is needed. Finally, further research into its potential uses in other fields, such as agriculture and food science, is also needed.

Synthesis Methods

3-Methoxy-5-methyl-1,2-oxazole-5-carboxylic acid can be synthesized through a variety of methods, including a two-step synthesis from 3-methoxybenzaldehyde and ethyl cyanoacetate. The first step involves the reaction of 3-methoxybenzaldehyde and ethyl cyanoacetate in the presence of a base catalyst to form the intermediate compound 3-methoxy-5-methyl-1,2-oxazole-5-carboxylic acid ethyl ester. This intermediate compound can then be hydrolyzed with aqueous hydrochloric acid to form the desired product, 3-Methoxy-5-methyl-1,2-oxazole-5-carboxylic acid.

properties

IUPAC Name

3-(3-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-12(11(14)15)7-10(13-17-12)8-4-3-5-9(6-8)16-2/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSLRCLPVROTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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